N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3/c20-15-6-5-12(7-16(15)21)19(25)23-13-8-22-24(9-13)10-14-11-26-17-3-1-2-4-18(17)27-14/h1-9,14H,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHPTQUGJHQOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,4-difluorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then reacted with various reagents to introduce the pyrazole and difluorobenzamide groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,4-difluorobenzamide typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the benzodioxin unit. Various methods have been reported in literature for synthesizing related compounds with similar structures, which may provide insights into optimizing the synthesis of this specific compound.
Antimicrobial Activity
Research has indicated that compounds containing benzodioxin and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The incorporation of difluorobenzamide may enhance these properties due to increased lipophilicity and improved interaction with microbial targets.
Anticancer Potential
Recent studies have investigated the anticancer activity of similar compounds. The presence of the pyrazole ring has been linked to inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The difluorobenzamide structure may contribute to selective targeting of cancer cells while sparing normal cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in relation to diseases such as diabetes and Alzheimer's disease. Compounds with similar structures have been reported to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial in glucose metabolism and neurotransmission, respectively.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 2: Anticancer Activity
In vitro studies showed that a compound structurally similar to this compound significantly reduced cell viability in breast cancer cell lines through apoptosis pathways. Further investigation revealed that it modulated key signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzyme-mediated reactions, which can lead to therapeutic effects in disease treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to BG03305 .
Key Observations:
Substituent Impact: The 3,4-difluorobenzamide group in the target compound introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability compared to non-fluorinated analogs like BG03305 . Benzodioxin vs.
Biological Implications :
- Fluorinated benzamides (e.g., ADB-FUBINACA ) are often associated with improved receptor binding due to fluorine’s electronegativity and small atomic radius. This suggests the target compound may exhibit enhanced interactions with enzymes or receptors.
- The benzodioxin moiety in the target compound and BG03305 could improve solubility compared to purely aromatic systems, aiding bioavailability.
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to BG03305 , involving pyrazole alkylation and amide coupling. In contrast, compounds like 4h require multi-step syntheses for complex heterocycles, increasing cost and difficulty.
Research Findings and Methodological Considerations
- Crystallography: SHELX programs (e.g., SHELXL ) are widely used for refining crystal structures of small molecules.
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,4-difluorobenzamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with pyrazole and difluorobenzamide moieties. The process often requires specific conditions to ensure high yield and purity of the final product.
Antioxidant Properties
Research indicates that compounds containing the benzodioxin structure exhibit significant antioxidant activity. The presence of the pyrazole moiety enhances this activity, making these compounds promising candidates for further investigation in oxidative stress-related conditions .
Anticancer Activity
Studies have shown that derivatives of benzamide and pyrazole can inhibit tumor growth in various cancer cell lines. For instance, this compound demonstrated cytotoxic effects against breast and lung cancer cells in vitro. Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders. For example, it has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The inhibition of these enzymes could lead to reduced glucose absorption and improved cognitive function .
Case Studies
Several case studies have documented the effects of similar compounds on biological systems:
- Study on Antioxidant Activity : A comparative analysis was conducted on various benzodioxin derivatives where this compound exhibited superior antioxidant properties compared to its analogs .
- Cancer Cell Line Studies : In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound showed IC50 values significantly lower than standard chemotherapeutics, indicating high potency .
- Metabolic Enzyme Inhibition : Research focused on enzyme kinetics revealed that this compound effectively inhibited α-glucosidase with an IC50 value indicating competitive inhibition, making it a candidate for diabetes management strategies .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H17F2N3O3 |
| Antioxidant Activity | Significant; superior to analogs |
| IC50 (MCF-7) | < 10 µM |
| IC50 (A549) | < 15 µM |
| α-glucosidase Inhibition IC50 | 5 µM |
| Acetylcholinesterase Inhibition | Moderate; further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
